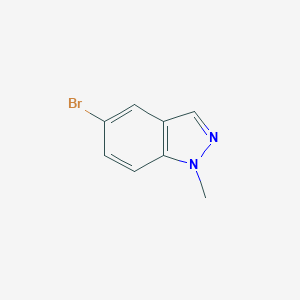

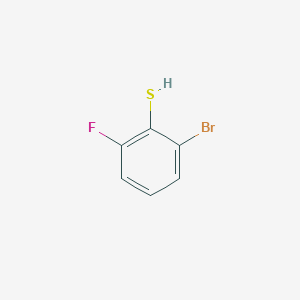

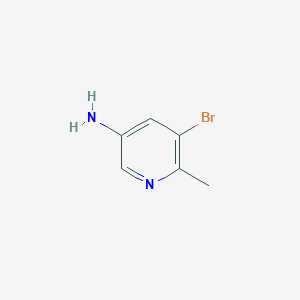

5-Amino-3-bromo-2-methylpyridine

Übersicht

Beschreibung

5-Amino-3-bromo-2-methylpyridine is an important intermediate in organic synthesis . It has many applications, such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .

Synthesis Analysis

The synthesis of 5-Amino-3-bromo-2-methylpyridine can be achieved via the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids . This reaction is palladium-catalyzed and produces a series of novel pyridine derivatives in moderate to good yield .Molecular Structure Analysis

The molecular formula of 5-Amino-3-bromo-2-methylpyridine is C6H7BrN2 . Its molecular weight is 187.037 . The IUPAC Standard InChI is InChI=1S/C6H7BrN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3, (H2,8,9) .Chemical Reactions Analysis

The pKa value of 2-amino-5-bromo-3-methylpyridine was found to be 4.96 . The combination of 2-amino-5-bromo-3-methylpyridine and 2,4-dihydroxybenzoic acid results in the formation of salt .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-3-bromo-2-methylpyridine include a melting point of 88-95 °C . Its empirical formula is C6H7BrN2 and it has a molecular weight of 187.04 .Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Chemistry , specifically Supramolecular Chemistry .

Summary of the Application

5-Amino-3-bromo-2-methylpyridine (ABMP) has been used to construct a supramolecular assembly with 2,4-dihydroxybenzoic acid (DHB). This assembly is mediated by hydrogen bonding interactions .

Methods of Application or Experimental Procedures

The structure of the molecular salt formed by ABMP and DHB was determined by single-crystal X-ray crystallography. The synthesized salt was further elucidated by optical, Fourier transform infrared, and nuclear magnetic resonance spectroscopic studies .

Results or Outcomes

The UV–Vis–NIR transmittance spectrum reveals that the ABMP-DHB crystal exhibits a better transmittance in the region of the entire visible window, and the lower cut-off wavelength is 358 nm. The thermal property was determined by TG/DTA analysis which indicates that the compound is thermally stable up to 210 °C .

Synthesis of Pyridinylimidazole-type p38α Mitogen Activated Protein Kinase Inhibitors

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

5-Amino-3-bromo-2-methylpyridine has been used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are being evaluated as potential therapeutic agents for cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .

Methods of Application or Experimental Procedures

An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors was reported starting from 2-fluoro-4-methylpyridine . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .

Results or Outcomes

The optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps . This is more than eight times higher yields compared to the reported synthesis starting from 2-bromo-4-methylpyridine .

Synthesis of 5-Bromo-2-chloro-3-methylpyridine

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

5-Amino-3-bromo-2-methylpyridine can be used to synthesize 5-bromo-2-chloro-3-methylpyridine . This compound can be used as an intermediate in various organic synthesis reactions .

Results or Outcomes

The result of this application is the synthesis of 5-bromo-2-chloro-3-methylpyridine .

Safety And Hazards

Eigenschaften

IUPAC Name |

5-bromo-6-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-6(7)2-5(8)3-9-4/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLLYIVDXZGQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594049 | |

| Record name | 5-Bromo-6-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-bromo-2-methylpyridine | |

CAS RN |

186593-43-1 | |

| Record name | 5-Bromo-6-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-3-bromo-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.